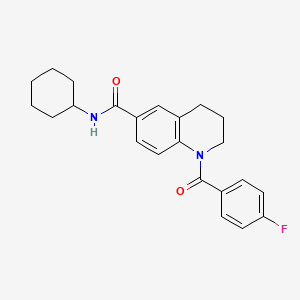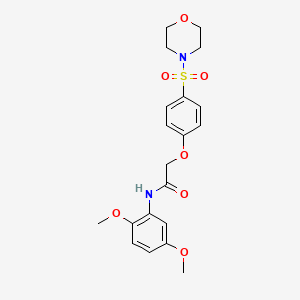
N-(2,5-dimethoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide, commonly known as MOR-14, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MOR-14 belongs to the class of compounds known as sulfonylphenylacetamides, which have been found to exhibit a range of biological activities.
Mecanismo De Acción
The precise mechanism of action of MOR-14 is not fully understood. However, studies have suggested that MOR-14 acts by inhibiting the activity of specific enzymes involved in cancer cell proliferation and survival. Additionally, MOR-14 has been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MOR-14 has been found to exhibit a range of biochemical and physiological effects. In addition to its anti-proliferative effects, MOR-14 has been shown to inhibit the production of inflammatory cytokines, which play a critical role in the development of various diseases, including cancer. Furthermore, MOR-14 has been found to modulate the activity of specific signaling pathways involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using MOR-14 in laboratory experiments is its potent anti-proliferative effects. Additionally, MOR-14 has been found to exhibit low toxicity, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using MOR-14 is its relatively low solubility, which can make it challenging to work with in some experimental settings.
Direcciones Futuras
There are several potential future directions for research involving MOR-14. One area of interest is the development of more potent analogs of MOR-14 that exhibit improved solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of MOR-14 and its potential therapeutic applications in various disease conditions. Finally, studies investigating the potential use of MOR-14 in combination with other therapeutic agents are warranted to determine its efficacy in treating various diseases.
Conclusion:
In conclusion, MOR-14 is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Its anti-proliferative effects, low toxicity, and ability to modulate specific signaling pathways make it a potential candidate for further development as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of MOR-14 involves the reaction of 2,5-dimethoxyaniline with 4-(morpholinosulfonyl)phenol in the presence of acetic anhydride and a catalyst. The resulting intermediate is then treated with acetic acid and acetic anhydride to yield the final product.
Aplicaciones Científicas De Investigación
MOR-14 has been investigated for its potential therapeutic applications in various disease conditions. One of the significant areas of research has been its role in cancer treatment. Studies have shown that MOR-14 exhibits potent anti-proliferative effects against various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O7S/c1-26-16-5-8-19(27-2)18(13-16)21-20(23)14-29-15-3-6-17(7-4-15)30(24,25)22-9-11-28-12-10-22/h3-8,13H,9-12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYHSOBWILWNCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

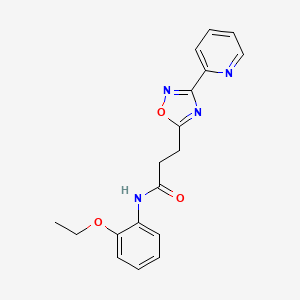
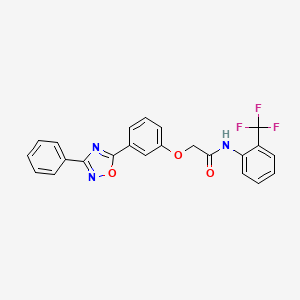
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7702900.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7702908.png)
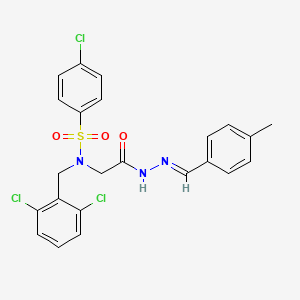




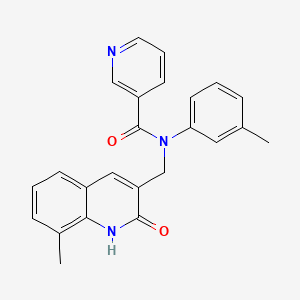
![3-[2-(3-Bromophenyl)-3-hydroxy-5-oxo-1H-pyrazol-4-yl]indol-2-one](/img/structure/B7702950.png)
